8-(3,4-dimethoxybenzoyl)-5-methoxynaphthalen-1-ol
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Overview
Description
8-(3,4-Dimethoxybenzoyl)-5-methoxynaphthalen-1-ol is a complex organic compound characterized by its unique structure, which includes a naphthalene core substituted with methoxy and dimethoxybenzoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3,4-dimethoxybenzoyl)-5-methoxynaphthalen-1-ol typically involves multiple steps, starting from readily available precursors. One common method involves the Friedel-Crafts acylation of 5-methoxynaphthalene with 3,4-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
8-(3,4-Dimethoxybenzoyl)-5-methoxynaphthalen-1-ol can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
8-(3,4-Dimethoxybenzoyl)-5-methoxynaphthalen-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 8-(3,4-dimethoxybenzoyl)-5-methoxynaphthalen-1-ol involves its interaction with specific molecular targets. For instance, its antioxidant properties are attributed to the ability of the methoxy groups to donate electrons, neutralizing free radicals. Additionally, the compound may inhibit certain enzymes or signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxybenzoic acid: Shares the dimethoxybenzoyl moiety but lacks the naphthalene core.
5-Methoxynaphthalene-1-ol: Contains the naphthalene core with a methoxy group but lacks the dimethoxybenzoyl substitution.
Uniqueness
8-(3,4-Dimethoxybenzoyl)-5-methoxynaphthalen-1-ol is unique due to the combination of its structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
171286-37-6 |
---|---|
Molecular Formula |
C20H18O5 |
Molecular Weight |
338.4 |
Purity |
95 |
Origin of Product |
United States |
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